1-Bromo-1-cyclohexene chemical and physical properties
1-Bromo-1-cyclohexene chemical and physical properties
An In-depth Technical Guide to 1-Bromo-1-cyclohexene
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-1-cyclohexene, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes a representative synthetic pathway.
Core Chemical and Physical Properties
1-Bromo-1-cyclohexene is a halogenated cycloalkene with the chemical formula C₆H₉Br.[1] Its structure consists of a six-membered carbon ring with one double bond, where a bromine atom is attached to one of the sp²-hybridized carbons of that double bond.[1] This compound is classified as a vinylic halide, which significantly influences its chemical reactivity.[1][2]
Physical Properties
The physical characteristics of 1-Bromo-1-cyclohexene are summarized in the table below. The data indicates it is a colorless to light yellow liquid under standard conditions.[3] For long-term storage, it should be kept in a dry, sealed container in a freezer at temperatures below -20°C.[3]
| Property | Value | Reference |
| Molecular Formula | C₆H₉Br | [1][4][5] |
| Molecular Weight | 161.04 g/mol | [1][4][5] |
| CAS Number | 2044-08-8 | [1][4][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 165.2 ± 19.0 °C at 760 mmHg | [1] |
| ~155.42°C (estimate) | [3] | |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| 1.3901 g/cm³ | [3] | |
| Refractive Index | 1.5134 | [3] |
| LogP (Octanol/Water) | 2.839 (Crippen Calculated) | [6] |
| Water Solubility (logS) | -3.01 (Crippen Calculated) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 1-Bromo-1-cyclohexene.
| Technique | Data | Reference |
| ¹H NMR | The vinyl proton (H2), adjacent to the bromine atom, is the most deshielded, appearing at approximately 6.1 ppm as a triplet with a coupling constant of 4.0 Hz. Other proton signals appear as multiplets between 1.6 and 2.3 ppm. | [1] |
| Mass Spectrometry | Electron ionization mass spectrum data is available. | [5][7] |
| Gas Chromatography | Retention index data is available. | [4][6] |
Chemical Reactivity and Transformations
The chemical behavior of 1-Bromo-1-cyclohexene is dominated by the interplay between the carbon-carbon double bond and the vinylic carbon-bromine bond.[1]
-
Nucleophilic Substitution: As a vinylic halide, 1-Bromo-1-cyclohexene is generally unreactive towards classical Sₙ1 and Sₙ2 nucleophilic substitution reactions.[2] This is due to the high strength of the C-Br bond and the instability of the potential vinylic carbocation intermediate that would be formed in an Sₙ1 pathway.[2]
-
Elimination Reactions: Under treatment with a strong, non-nucleophilic base, 1-Bromo-1-cyclohexene can undergo an elimination reaction to form the highly strained and reactive intermediate, 1,2-cyclohexadiene.[2]
-
Cross-Coupling Reactions: Modern cross-coupling methodologies can be employed to functionalize 1-Bromo-1-cyclohexene, making it a useful intermediate in organic synthesis.[2]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-Bromo-1-cyclohexene was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of similar compounds. A common method for the synthesis of vinyl bromides is through the elimination of HBr from a dibromide or the reaction of a ketone with a brominating agent. A general workflow for a hypothetical synthesis and subsequent characterization is presented below.
Hypothetical Synthesis of 1-Bromo-1-cyclohexene from Cyclohexanone (B45756)
This protocol is a generalized procedure and may require optimization.
Materials:
-
Cyclohexanone
-
Phosphorus pentabromide (PBr₅) or another suitable brominating agent
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add cyclohexanone and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the brominating agent (e.g., PBr₅) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.
Characterization Workflow
Caption: General workflow for the purification and characterization of 1-Bromo-1-cyclohexene.
Synthetic Pathway Visualization
The following diagram illustrates a plausible synthetic pathway for 1-Bromo-1-cyclohexene starting from cyclohexene (B86901). This pathway involves the bromination of cyclohexene to form trans-1,2-dibromocyclohexane, followed by an elimination reaction to yield the final product.
Caption: A two-step synthesis of 1-Bromo-1-cyclohexene from cyclohexene.
References
- 1. 1-Bromo-1-cyclohexene | 2044-08-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromocyclohex-1-ene | 2044-08-8 [chemicalbook.com]
- 4. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexene, 1-bromo- [webbook.nist.gov]
- 6. Cyclohexene, 1-bromo- (CAS 2044-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Cyclohexene, 1-bromo- [webbook.nist.gov]
